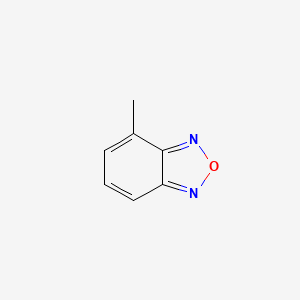

4-Methyl-2,1,3-benzoxadiazole

Vue d'ensemble

Description

4-Methyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is typically a white to yellow solid or colorless to yellow liquid .

Synthesis Analysis

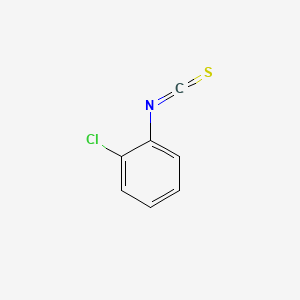

The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . Various synthetic methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of 4-Methyl-2,1,3-benzoxadiazole is characterized by a benzene ring fused with an oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom .

Chemical Reactions Analysis

Benzoxazole derivatives, including 4-Methyl-2,1,3-benzoxadiazole, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .

Physical And Chemical Properties Analysis

4-Methyl-2,1,3-benzoxadiazole is typically a white to yellow solid or colorless to yellow liquid . It has a molecular weight of 134.14 .

Applications De Recherche Scientifique

Application in Oncology

Methods of Application : SCFAs are analyzed using advanced analytical approaches such as gas chromatography (GC), liquid chromatography (LC), or capillary electrophoresis (CE) coupled with mass spectrometry (MS) .

Results or Outcomes : The analysis of SCFAs can provide valuable insights into various diseases, including cancer. It can help in the development of future diagnostic tools in oncology .

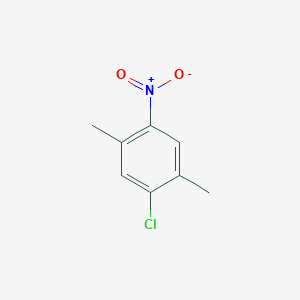

Application in Crystal Engineering

Methods of Application : Hirshfeld surface analysis was used to establish and contrast the interactions in the two samples . Fingerprints derived from the surface analysis were used to distinguish and lead the analysis in discovering the different interactions in the two crystals .

Results or Outcomes : The study found that π interactions, specifically, π-hole interactions with a nitro moiety, play an important role in the formation of the crystal structure . Carbonyl interactions and π-stacking contribute to the overall relative stability of the different conformational polymorphs .

Application in Optoelectronics

Methods of Application : The experimental data were supplemented with theoretical studies to establish a thorough understanding of these heterocyclic systems .

Results or Outcomes : The study provided insight into the optoelectronic properties of 2,1,3-Benzoxadiazole .

Application in Analytical and Bioanalytical Chemistry

Field : Analytical and Bioanalytical Chemistry

Methods of Application : High-resolution mass spectrometry and gas chromatography were used to identify the presence of isomeric interferences . The SCFAs were derivatised to form 3-nitrophenylhydrazones before being separated on a reversed-phase column and then detected using liquid chromatography tandem mass spectrometry (LC-QQQ-MS) .

Results or Outcomes : The method described in the study had a range of LODs and LOQs of SCFAs from 1 to 7 ng mL −1 and 3 to 19 ng mL −1, respectively . The recovery of the SCFAs in serum ranged from 94 to 114% over the three concentration ranges tested .

Application in Organic Semiconductor Synthesis

Field : Organic Semiconductor Synthesis

Methods of Application : The experimental data were supplemented with theoretical studies to establish a thorough understanding of these heterocyclic systems .

Results or Outcomes : The study provided insight into the optoelectronic properties of 2,1,3-Benzoxadiazole .

Application in Analytical and Bioanalytical Chemistry

Field : Analytical and Bioanalytical Chemistry

Methods of Application : High-resolution mass spectrometry and gas chromatography were used to identify the presence of isomeric interferences . The SCFAs were derivatised to form 3-nitrophenylhydrazones before being separated on a reversed-phase column and then detected using liquid chromatography tandem mass spectrometry (LC-QQQ-MS) .

Results or Outcomes : The method described in the study had a range of LODs and LOQs of SCFAs from 1 to 7 ng mL −1 and 3 to 19 ng mL −1, respectively . The recovery of the SCFAs in serum ranged from 94 to 114% over the three concentration ranges tested .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXJEYIAUIOTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NON=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342741 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2,1,3-benzoxadiazole | |

CAS RN |

29091-40-5 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

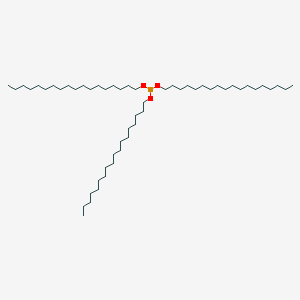

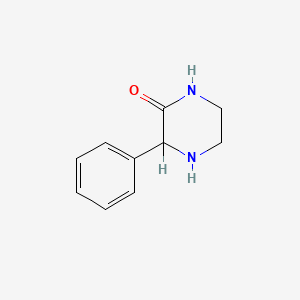

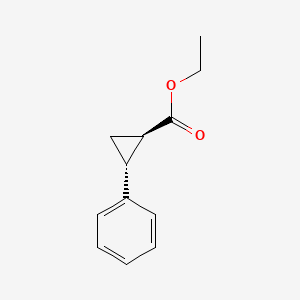

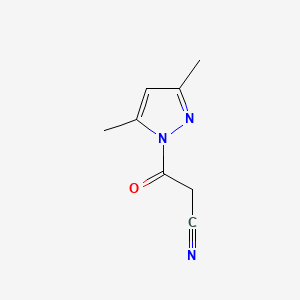

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.